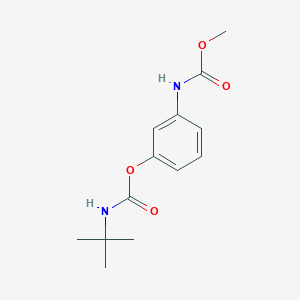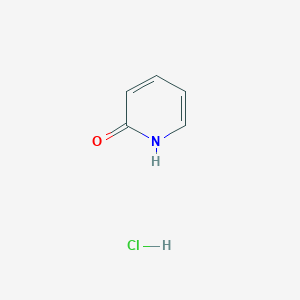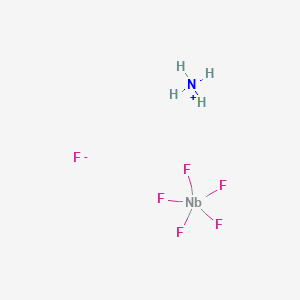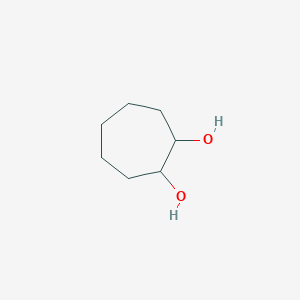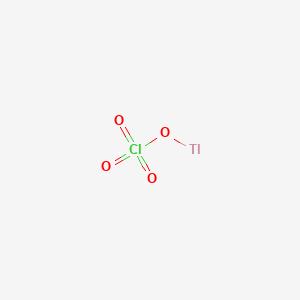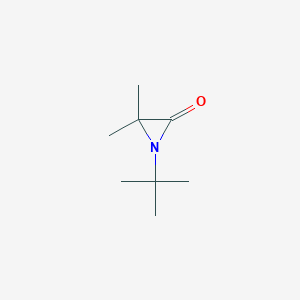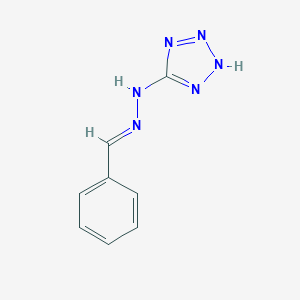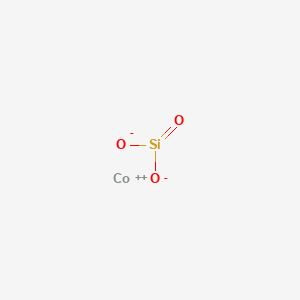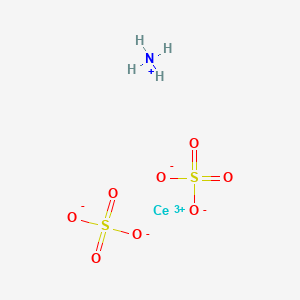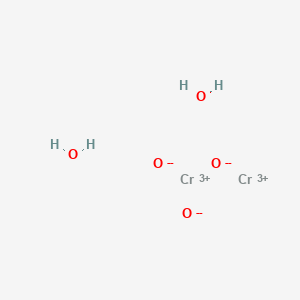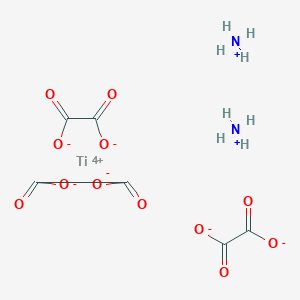
Ammonium titanium(4+) ethanedioate (2/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium titanium(4+) ethanedioate (2/1/3) is an inorganic salt compound with the chemical formula NH4Ti(ED)3. It is a colorless solid that is soluble in water and can be used in a variety of laboratory and industrial applications. This compound has been studied for its potential use as a catalyst in organic synthesis and for its applications in biomedical research.
Applications De Recherche Scientifique
-
Photocatalysis
- Titanium-based compounds, such as titanium dioxide, have been used in photocatalytic applications . For instance, ammonium and sulfate ion-functionalized titanium dioxide have shown higher photocatalytic activity than commercial P25 TiO2 under visible light radiation .
- The method involves a combination of NH4+/SO42− functionalization technique and post-treatment to synthesize photoactive TiO2 samples .
- The results showed that the degradation efficiency for methylene blue under visible light was improved by 2 times from 10.7% for P25 nano Degussa TiO2 to 20.2% for the synthesized sample .
-
Antibacterial Applications
- Titanium surfaces have been coated with gelatin-quaternary ammonium salt for antibacterial properties .
- The method involves preparing a thin layer of gelatin by electrostatic self-assembly technology, then synthesizing Diepoxide quaternary ammonium salt (DEQAS) and maleopimaric acid quaternary ammonium salt (MPA−N +) and grafting them onto the thin layer .
- The bacteriostatic experiment showed that the mixed grafting with two ammonium salts had excellent bacteriostatic performance against Escherichia coli and Staphylococcus aureus, with bacteriostasis rates of 98.1 ± 1.0% and 99.2 ± 0.5%, respectively .
-
Osteogenic Applications
- Titanium and its alloys are widely used in medical treatment due to their excellent properties including biological activity, an elastic modulus similar to that of human bones, and corrosion resistance .
- To address the lack of osseointegration and antibacterial properties, a thin layer of gelatin is prepared by electrostatic self-assembly technology, then Diepoxide quaternary ammonium salt (DEQAS) and maleopimaric acid quaternary ammonium salt (MPA−N +) are synthesized and grafted onto the thin layer .
- The cell adhesion and migration experiments demonstrated that the coating has excellent biocompatibility, and those grafted with MPA−N + promoted cell migration .
-
Complex Ion Formation
- Titanium, like other transition metals, can form complex ions with various ligands . For instance, ethanedioate ion (C2O4 2-) can form a complex ion with a transition metal .
- The method involves the attachment of ligands to the central metal ion through co-ordinate (dative covalent) bonds .
- These complex ions have various applications in fields like analytical chemistry, where they can be used in redox reactions and titrations .
-
Redox Reactions and Titrations
- Transition metals, including titanium, can participate in redox reactions . These reactions involve changes in oxidation states, which can be monitored through titrations .
- The method involves assigning oxidation numbers to atoms in molecules and ions, identifying redox reactions, and writing oxidation and reduction half reactions .
- These reactions have applications in various fields, including analytical chemistry, where they can be used to determine the concentration of different species in a solution .
-
General Properties of Transition Metals
- Titanium, as a transition metal, has unique properties that distinguish it from other metals on the periodic table . These include variable oxidation states, the ability to form complex ions, the formation of colored compounds, and the ability to behave as catalysts .
- These properties have various applications in fields like materials science, where they can be used to develop new materials with unique properties .
-
Complex Ion Formation
- Titanium, like other transition metals, can form complex ions with various ligands . For instance, ethanedioate ion (C2O4 2-) can form a complex ion with a transition metal .
- The method involves the attachment of ligands to the central metal ion through co-ordinate (dative covalent) bonds .
- These complex ions have various applications in fields like analytical chemistry, where they can be used in redox reactions and titrations .
-
Redox Reactions and Titrations
- Transition metals, including titanium, can participate in redox reactions . These reactions involve changes in oxidation states, which can be monitored through titrations .
- The method involves assigning oxidation numbers to atoms in molecules and ions, identifying redox reactions, and writing oxidation and reduction half reactions .
- These reactions have applications in various fields, including analytical chemistry, where they can be used to determine the concentration of different species in a solution .
-
General Properties of Transition Metals
- Titanium, as a transition metal, has unique properties that distinguish it from other metals on the periodic table . These include variable oxidation states, the ability to form complex ions, the formation of colored compounds, and the ability to behave as catalysts .
- These properties have various applications in fields like materials science, where they can be used to develop new materials with unique properties .
Propriétés
IUPAC Name |
diazanium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2H3N.Ti/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);2*1H3;/q;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDMZPWEAOSVIF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O12Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648491 |
Source


|
| Record name | Ammonium titanium(4+) ethanedioate (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium titanium(4+) ethanedioate (2/1/3) | |
CAS RN |
10580-03-7 |
Source


|
| Record name | Ammonium titanium(4+) ethanedioate (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


